Core Physicochemical & Spectroscopic Profile
Core Physicochemical & Spectroscopic Profile
An In-Depth Technical Guide to 2-(Methoxymethyl)pyridin-4-amine CAS Number: 1538416-23-7
Prepared by: Gemini, Senior Application Scientist
This document provides a comprehensive technical overview of 2-(Methoxymethyl)pyridin-4-amine, a substituted aminopyridine derivative of increasing interest in synthetic and medicinal chemistry. As a key building block, its unique structural features—combining the versatile pyridine core with a methoxymethyl substituent—offer significant potential for the development of novel molecules in drug discovery and materials science. This guide synthesizes available data on its properties, proposes a logical synthetic pathway, discusses its potential applications, and outlines essential safety protocols, grounded in established chemical principles and authoritative sources.
2-(Methoxymethyl)pyridin-4-amine is a distinct chemical entity whose utility is defined by its physical and chemical characteristics. The aminopyridine scaffold is a well-established pharmacophore, and the addition of a methoxymethyl group at the 2-position can significantly influence solubility, metabolic stability, and target engagement.[1]
Key Properties
A summary of the compound's essential data is presented below. Purity levels are typically reported at ≥97%, though this should be verified by analytical testing for any specific batch.[2]
| Property | Value | Source(s) |
| CAS Number | 1538416-23-7 | [2][3] |
| Molecular Formula | C₇H₁₀N₂O | [2] |
| Molecular Weight | 138.17 g/mol | [2] |
| IUPAC Name | 2-(methoxymethyl)pyridin-4-amine | [2] |
| SMILES | COCC1=NC=CC(N)=C1 | [2] |
| Appearance | Reported as a solid (specific color may vary) | [4] |
| Purity | ≥97% | [2] |
| Storage | Store at 0-8 °C for long-term stability | [2][4] |
Spectroscopic Characterization (Anticipated)
While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic signatures. Researchers should perform their own analytical characterization for verification.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, typically in the δ 6.0-8.0 ppm range, with coupling patterns dictated by their relative positions. The methoxy group (-OCH₃) should present as a sharp singlet around δ 3.3-3.5 ppm. The methylene protons (-CH₂-) adjacent to the oxygen and the pyridine ring would likely appear as a singlet around δ 4.3-4.5 ppm. The amine protons (-NH₂) will present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR would display seven distinct signals. The pyridine ring carbons would appear in the aromatic region (δ 110-160 ppm). The methoxy carbon is expected around δ 55-60 ppm, and the methylene carbon around δ 70-75 ppm.
-
Mass Spectrometry (MS): The nominal mass would correspond to the molecular weight of 138. The fragmentation pattern would likely involve the loss of the methoxymethyl group or cleavage of the pyridine ring.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the primary amine (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic, 2850-3100 cm⁻¹), C=N and C=C stretching from the pyridine ring (1500-1600 cm⁻¹), and a prominent C-O-C stretching band from the ether linkage (1050-1150 cm⁻¹).[5]
Proposed Synthesis & Mechanistic Rationale
The causality for this multi-step synthesis is rooted in the strategic manipulation of functional groups. A commercially available, appropriately substituted pyridine is chosen as the starting point. The sequence of reactions is designed to install the required methoxymethyl and amine functionalities while avoiding unwanted side reactions, such as self-coupling or reaction at incorrect positions.
Caption: Proposed synthetic workflow for 2-(Methoxymethyl)pyridin-4-amine.
Detailed Experimental Protocol (Proposed)
This protocol outlines a plausible synthesis based on the second, more direct route shown in the diagram. It is a conceptual workflow that requires laboratory optimization.
Objective: To synthesize 2-(Methoxymethyl)pyridin-4-amine from 4-Amino-2-methylpyridine.
Step 1: N-Oxidation of 4-Amino-2-methylpyridine
-
Dissolve 4-Amino-2-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature below 5 °C. The addition of an oxidizing agent is a standard method to form N-oxides of pyridines.[6]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to yield 4-Amino-2-methylpyridine N-oxide.
Step 2: Boekelheide Rearrangement to form 4-Acetamido-2-acetoxymethylpyridine
-
Suspend the crude 4-Amino-2-methylpyridine N-oxide (1.0 eq) in acetic anhydride (5-10 eq).
-
Heat the mixture to reflux (approx. 140 °C) for 2-4 hours. This rearrangement is a classic method for functionalizing the methyl group at the 2-position of a pyridine N-oxide. The amine is simultaneously acetylated for protection.
-
Cool the reaction and carefully pour it onto ice water to quench the excess acetic anhydride.
-
Neutralize with a solid base (e.g., sodium carbonate) and extract the product with ethyl acetate.
-
Dry the organic phase and concentrate to yield the di-acetylated intermediate.
Step 3: Hydrolysis and Etherification
-
Dissolve the crude intermediate (1.0 eq) in a mixture of methanol and water.
-
Add an excess of a strong base like sodium hydroxide (3-4 eq) and heat to reflux for 4-6 hours to hydrolyze both the acetamide and the acetate ester.
-
Cool the reaction mixture and concentrate to remove methanol. Extract the resulting aqueous solution to obtain 4-amino-2-(hydroxymethyl)pyridine.
-
Thoroughly dry the intermediate alcohol. Dissolve it in anhydrous THF and cool to 0 °C.
-
Add sodium hydride (NaH) (1.2 eq) portion-wise to form the alkoxide. This strong base is necessary to deprotonate the alcohol for the subsequent etherification.
-
Add methyl iodide (MeI) (1.2 eq) and allow the reaction to stir at room temperature overnight.
-
Carefully quench the reaction with water, extract with ethyl acetate, dry the organic layer, and purify by column chromatography to yield the final product, 2-(Methoxymethyl)pyridin-4-amine.
Applications in Drug Discovery & Rationale
The aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in over 40 marketed drugs.[7] Its value stems from the pyridine ring's ability to engage in hydrogen bonding, its aromatic nature for π-stacking interactions, and its basic nitrogen atom which can improve aqueous solubility and serve as a handle for salt formation.[1]
The specific structure of 2-(Methoxymethyl)pyridin-4-amine suggests its utility as a building block for creating targeted therapeutics. The primary amine at the 4-position is an excellent nucleophile, ideal for forming amide bonds, ureas, or participating in reductive amination reactions to link the scaffold to other molecular fragments.[8] The methoxymethyl group at the 2-position provides a steric and electronic modification that can fine-tune a molecule's binding affinity, selectivity, and pharmacokinetic properties.
Caption: Relationship between structure, properties, and applications.
Safety, Handling, and Storage
As a substituted aminopyridine, 2-(Methoxymethyl)pyridin-4-amine should be handled with care, assuming it possesses hazards similar to related compounds. The GHS hazard statements for this class of compounds typically include warnings for irritation and acute toxicity.[2][9]
| Hazard Category | Precautionary Measures & Protocols |
| Health Hazards | GHS Pictogram: GHS07 (Exclamation Mark) .[2] Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2] |
| Handling | Use only in a well-ventilated area, preferably under a chemical fume hood.[10][11] Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[12][13] |
| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[14] If dust is generated, respiratory protection may be required.[12] |
| First Aid | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[11] IF ON SKIN: Wash with plenty of soap and water.[13] IF SWALLOWED: Rinse mouth. Immediately call a POISON CENTER or doctor.[12] IF INHALED: Remove person to fresh air and keep comfortable for breathing.[10] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Recommended storage temperature is 0-8 °C.[2][4] May be air or moisture sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term stability.[10] |
Disclaimer: This safety information is based on data for structurally related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
-
2-Methoxypyridin-4-amine. PubChem, National Center for Biotechnology Information.[Link]
-
Synthesis of 2-methyl-4- amino pyridine-N-oxide. PrepChem.com.[Link]
-
2-(Methoxymethyl)pyridine. PubChem, National Center for Biotechnology Information.[Link]
-
2-Methylpyrimidin-4-amine. PubChem, National Center for Biotechnology Information.[Link]
-
Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC, National Center for Biotechnology Information.[Link]
- Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate.[Link]
-
Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. CMJ Publishers.[Link]
- Synthesis and purification method of 2-amino-4-methylpyridine.
-
Chemically enabled synthesis of 2-amino-4-heteroarylpyrimidines. ResearchGate.[Link]
-
Discovery of 2-Chloro- N -(4-methoxyphenyl)- N -methylquinazolin-4-amine as a Potent Inducer of Apoptosis with High In Vivo Activity. ResearchGate.[Link]
-
Spectroscopic Investigations of 2-Aminopyridine. TSI Journals.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(methoxymethyl)pyridin-4-amine 97% | CAS: 1538416-23-7 | AChemBlock [achemblock.com]
- 3. 1538416-23-7|2-(Methoxymethyl)pyridin-4-amine|BLD Pharm [bldpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. tsijournals.com [tsijournals.com]
- 6. prepchem.com [prepchem.com]
- 7. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Methoxypyridin-4-amine | C6H8N2O | CID 280891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. tcichemicals.com [tcichemicals.com]
